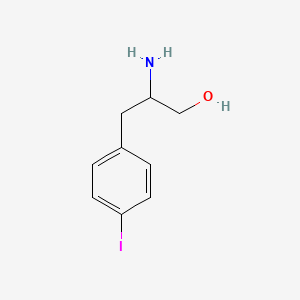

2-Amino-3-(4-iodophenyl)propan-1-OL

Übersicht

Beschreibung

2-Amino-3-(4-iodophenyl)propan-1-OL (AIPOL) is an organic compound that has a wide range of applications in the field of chemistry. It has been used in various scientific research applications, as well as in laboratory experiments. AIPOL is a colorless, crystalline solid with a molecular weight of 434.32 g/mol and a melting point of 136-138°C. It is soluble in water, alcohol, and acetone. AIPOL has a number of interesting and useful properties, including strong electron donating capabilities and the ability to form complexes with metal ions.

Wissenschaftliche Forschungsanwendungen

Positron Emission Tomography (PET) Imaging

This compound has been evaluated as a promising PET probe for imaging the tumor-specific L-type amino acid transporter (LAT) 1 . The study revealed that the compound had a higher affinity for LAT1 than for LAT2, which is abundantly expressed even in normal cells . The compound showed high accumulation in LAT1-positive tumor tissues and low accumulation in inflamed lesions in tumor-bearing mice .

Imaging Amino Acid Transporters

The compound has been used to image other tumor-related amino acid transporters, such as sodium- and chloride-dependent neutral and basic amino acid transporter B (0+) (ATB 0,+), alanine serine cysteine transporter 2 (ASCT2), and cystine/glutamate transporter (xCT) . The study found that the compound has affinity not only for LAT1, but also for ATB 0,+ .

Tumor Accumulation Mechanism Study

The compound’s affinity for different amino acid transporters can be helpful for understanding the mechanisms of the whole-body distribution and tumor accumulation . This can provide valuable insights into the behavior of tumors and potentially lead to more effective treatments.

Early Phase Clinical Evaluations of Tumors

PET imaging with this compound can assist in early phase clinical evaluations of tumors . This can help in the early detection and treatment of cancer, improving patient outcomes.

Research on Life Science and Material Science

The compound can be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Peptide Synthesis

The compound can be used in peptide synthesis . Peptides have a wide range of applications in drug discovery, therapeutic delivery, and biotechnology.

Eigenschaften

IUPAC Name |

2-amino-3-(4-iodophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCOBLKNQSOAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(4-iodophenyl)propan-1-OL | |

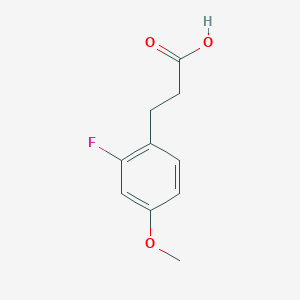

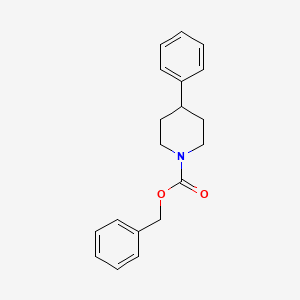

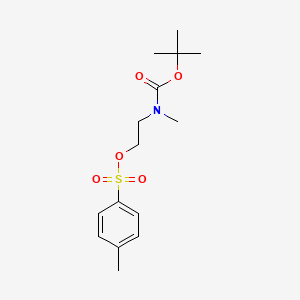

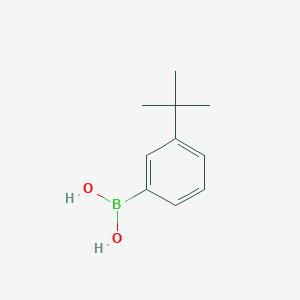

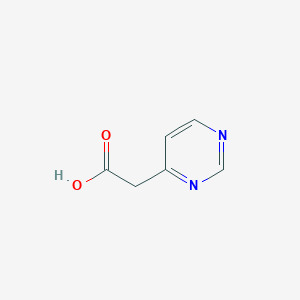

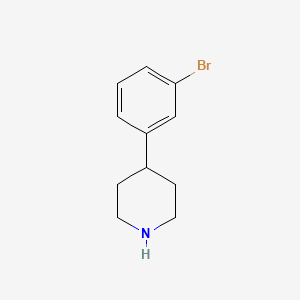

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)